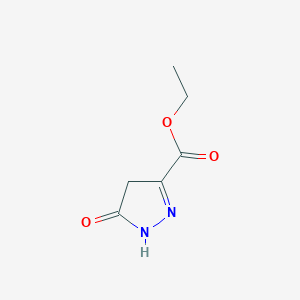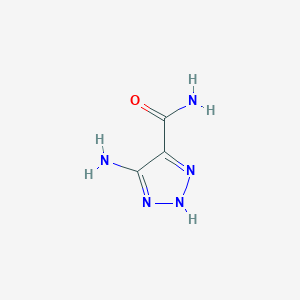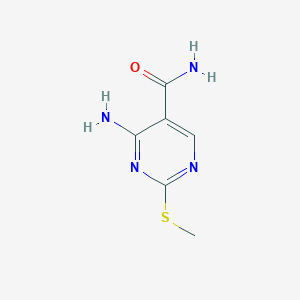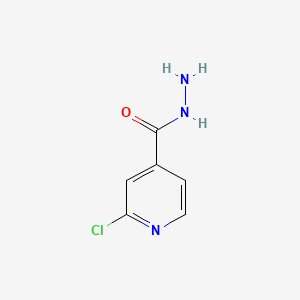
2-Chloro-isonicotinic acid hydrazide
Übersicht
Beschreibung
2-Chloro-isonicotinic acid hydrazide is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
Isoniazid, also known as isonicotinic acid hydrazide (INH), is prepared through the reaction of 4-cyano-pyridine and hydrazine hydrate in an aqueous alkaline medium . The isonicotinic acid hydrazide (INH) was used as a starting material . A series of isonicotinic acid hydrazide derivatives was synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis .Molecular Structure Analysis
The molecular structure of isonicotinic acid hydrazide consists of a pyridine ring and a hydrazine group attached at para position to the pyridine nitrogen . The molecular structure of 2-Chloro-isonicotinic acid hydrazide is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Isoniazid works in part by disrupting the formation of the bacteria’s cell wall which results in cell death . It inhibits the cytochrome P450 system and hence acts as a source of free radicals .Physical And Chemical Properties Analysis
Isoniazid is a synthetic antimicrobial and one of the most important first-line drugs used in the treatment of tuberculosis . The chemical and physical data of isonicotinic acid hydrazide include a chemical formula of C6H7N3O and a molar mass of 137.142 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Application Summary: 2-Chloro-isonicotinic acid hydrazide is used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds are synthesized by combining suitable aldehydes with four hydrazides .
- Methods of Application: The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
- Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods. The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .
Plant Immunity Inducer
- Application Summary: N-cyanomethyl-2-chloro isonicotinic acid (NCI), a derivative of 2-Chloro-isonicotinic acid hydrazide, is a potent plant immune inducer. It was identified in a screen of 2-chloroisonicotinamide derivatives for control of rice blast .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of NCI as a chemical inducer to stimulate or prime the endogenous immunity of plants to combat pathogenic invasions .
- Results or Outcomes: The use of NCI as a plant immune inducer has shown promise in controlling rice blast, a major disease affecting rice crops .
Organic Ligand for Coordination Polymer
- Application Summary: 2-Chloro-isonicotinic acid hydrazide acts as an organic ligand for the preparation of copper (I) halide coordination polymer .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-Chloro-isonicotinic acid hydrazide as a ligand in a hydrothermal method .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Antibiotic for Tuberculosis Treatment
- Application Summary: Isoniazid, also known as isonicotinic acid hydrazide (INH), is an antibiotic used for the treatment of tuberculosis . For active tuberculosis, it is often used together with rifampicin, pyrazinamide, and either streptomycin or ethambutol . For latent tuberculosis, it is often used alone .
- Methods of Application: It is usually taken by mouth, but may be used by injection into muscle .
- Results or Outcomes: The use of isoniazid has been effective in treating tuberculosis, although the specific results or outcomes are not detailed in the source .
Synthesis of Pyranopyrazoles
- Application Summary: 2-Chloro-isonicotinic acid hydrazide is used as an organocatalyst in the one pot four component condensation reaction, to synthesize pyranopyrazoles based heterocyclic compounds .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Development of New Lead Compounds
- Application Summary: The synthesized compounds exhibited a significant activity when compared to first-line drugs such as isoniazid (INH) and rifampicin (RIP) and could be a good starting point to develop new lead compounds in the fight against multidrug resistant tuberculosis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Treatment of Non-tuberculous Mycobacteria
- Application Summary: Isoniazid, also known as isonicotinic acid hydrazide (INH), may also be used for atypical types of mycobacteria, such as M. avium, M. kansasii, and M. xenopi .
- Methods of Application: It is usually taken by mouth, but may be used by injection into muscle .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Chromatography
- Application Summary: Isoniazid, also known as isonicotinic acid hydrazide (INH), is used in chromatography .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Treatment for Dogs
- Application Summary: Isoniazid, also known as isonicotinic acid hydrazide (INH), is used in the treatment of certain conditions in dogs .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloropyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIIYNBBSHJOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207180 | |
| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-isonicotinic acid hydrazide | |
CAS RN |
58481-04-2 | |
| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058481042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 58481-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

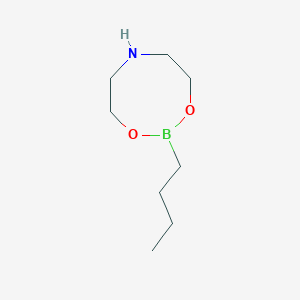
![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)




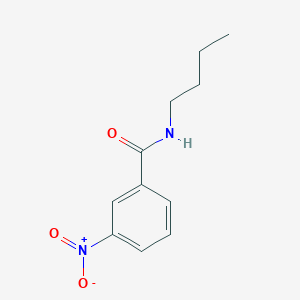


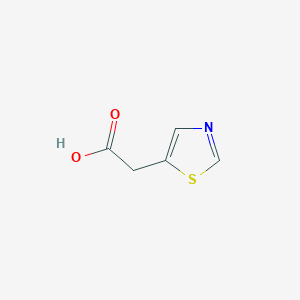
![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)
